methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H16ClN5O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN5O3S/c1-27-17(26)12-4-8-14(9-5-12)21-15(25)10-28-18-23-22-16(24(18)20)11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
GBEQYCHTOLBEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The resulting compound is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Overview
Research indicates that compounds containing triazole and sulfonamide moieties exhibit promising anticancer activities. Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been synthesized and evaluated for its potential as an anticancer agent.
Case Studies
- In Vitro Studies : In a study published in Medicinal Chemistry, derivatives of triazole were tested against various cancer cell lines. The compound demonstrated significant cytotoxic effects on multiple human tumor cell lines including those from lung, colon, and breast cancers at low micromolar concentrations (GI50 levels ranging from 1.9 to 3.0 μM) .
- Mechanism of Action : The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. The presence of the triazole ring enhances its ability to interact with biological targets, making it a candidate for further development .
Comparative Efficacy
A comparative analysis of various triazole derivatives shows that this compound exhibits superior activity compared to other similar compounds due to its unique structural features.
| Compound | GI50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Lung |
| Compound B | 2.5 | Colon |
| This compound | 1.9 - 3.0 | Multiple |
Antimicrobial Properties
Research suggests that compounds with triazole structures can exhibit antimicrobial properties. Preliminary studies have shown that this compound may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In silico studies using molecular docking have indicated that this compound may also possess anti-inflammatory properties. The interactions with inflammatory mediators suggest a pathway for further exploration in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and sulfanyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, a complex triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a triazole moiety that is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₆ClN₅O₂S, with a molecular weight of approximately 417.9 g/mol . The presence of the triazole ring and the chlorophenyl group contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
- Antifungal Activity : Compounds similar to this triazole derivative have demonstrated efficacy against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer potential:
- In vitro Studies : Compounds derived from triazoles have been evaluated in human cancer cell lines. For example, certain derivatives exhibited IC₅₀ values below 5 μM against colon cancer cells (HCT116), indicating potent anticancer activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : Studies show that certain triazole derivatives can inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of several triazole derivatives, including this compound. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria with varying MIC values. Notably, the compound displayed comparable activity to standard antibiotics against resistant strains .
Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, synthesized triazole derivatives were tested against multiple cancer cell lines. This compound showed promising results with significant cytotoxicity at low concentrations against HCT116 cells .
Data Summary Table
Q & A
Q. What are the most effective synthetic routes for preparing methyl 4-[...]benzoate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives. A common approach includes refluxing the thiol intermediate with methyl 4-(chloroacetyl)aminobenzoate in ethanol, catalyzed by glacial acetic acid . Purification is typically achieved through recrystallization using methanol or ethanol. Purity is confirmed via melting point analysis, HPLC (>95% purity), and spectral characterization (¹H/¹³C NMR, IR). For example, the presence of the sulfanylacetyl moiety is confirmed by a characteristic S-H stretch at ~2550 cm⁻¹ in IR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm) and the methyl ester group (δ 3.8–3.9 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O ester stretch at ~1720 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- HPLC : For purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, a similar triazole derivative (CCDC-1441403) revealed bond angles of 120.5° for the triazole ring and 1.75 Å for the C-S bond, confirming the sulfanyl linkage . Structure validation tools like PLATON or checkCIF should be used to assess geometric restraints and electron density maps .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict molecular orbitals, electrostatic potential surfaces, and reactivity. For instance, HOMO-LUMO gaps (~4.2 eV) indicate stability, while Mulliken charges on the 4-chlorophenyl group suggest electrophilic substitution sites . TD-DFT can simulate UV-Vis spectra, correlating with experimental λ_max values (~290 nm) .
Q. How can structure-activity relationship (SAR) studies explain contradictions in biological activity data?
- Methodological Answer : SAR analysis should focus on substituent effects. For example, replacing the 4-chlorophenyl group with a 4-methoxyphenyl group (as in related compounds) reduces anti-inflammatory activity by ~40%, likely due to decreased electron-withdrawing capacity . Biological assays (e.g., COX-2 inhibition) should be standardized using IC₅₀ values and compared across substituent variants .
Q. What experimental strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors can improve yield (e.g., from 65% to 85%) by optimizing residence time and temperature .
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of triazole derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability). For example:
- Inflammatory Models : COX-2 inhibition in RAW264.7 macrophages may differ from in vivo murine models due to metabolic factors .
- Dosage Effects : Non-linear dose-response curves (e.g., activity peaks at 50 μM but declines at 100 μM) suggest solubility issues . Standardize protocols using WHO guidelines and include positive controls (e.g., indomethacin for anti-inflammatory assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
